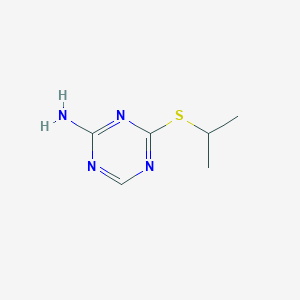

4-(Isopropylthio)-1,3,5-triazin-2-amine

CAS No.: 1415719-22-0

Cat. No.: VC2277835

Molecular Formula: C6H10N4S

Molecular Weight: 170.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1415719-22-0 |

|---|---|

| Molecular Formula | C6H10N4S |

| Molecular Weight | 170.24 g/mol |

| IUPAC Name | 4-propan-2-ylsulfanyl-1,3,5-triazin-2-amine |

| Standard InChI | InChI=1S/C6H10N4S/c1-4(2)11-6-9-3-8-5(7)10-6/h3-4H,1-2H3,(H2,7,8,9,10) |

| Standard InChI Key | NUGCOEGULXXBQT-UHFFFAOYSA-N |

| SMILES | CC(C)SC1=NC=NC(=N1)N |

| Canonical SMILES | CC(C)SC1=NC=NC(=N1)N |

Introduction

Chemical Identity and Properties

4-(Isopropylthio)-1,3,5-triazin-2-amine belongs to the class of s-triazine derivatives, characterized by a six-membered heterocyclic ring containing three nitrogen atoms in symmetrical positions. The compound features a thioether functional group, with a sulfur atom bonded to an isopropyl group, and an amine substituent that enhances its reactivity profile.

The chemical identity of this compound is well-established through various identifiers and structural representations. Its IUPAC name is 4-propan-2-ylsulfanyl-1,3,5-triazin-2-amine, which precisely describes its molecular arrangement. The compound is also identified through other systematic naming conventions, reflecting its structural characteristics.

Identification Parameters

The compound can be identified through various parameters as presented in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1415719-22-0 |

| Molecular Formula | C6H10N4S |

| Molecular Weight | 170.24 g/mol |

| IUPAC Name | 4-propan-2-ylsulfanyl-1,3,5-triazin-2-amine |

| InChI | InChI=1S/C6H10N4S/c1-4(2)11-6-9-3-8-5(7)10-6/h3-4H,1-2H3,(H2,7,8,9,10) |

| InChIKey | NUGCOEGULXXBQT-UHFFFAOYSA-N |

| SMILES | CC(C)SC1=NC=NC(=N1)N |

| Canonical SMILES | CC(C)SC1=NC=NC(=N1)N |

| PubChem Compound | 23562732 |

Structural Characteristics

The molecular structure of 4-(Isopropylthio)-1,3,5-triazin-2-amine features a triazine core with specific functional group attachments that define its chemical behavior and potential applications.

Triazine Core

The foundation of this compound is the 1,3,5-triazine ring, a six-membered heterocyclic structure containing three nitrogen atoms positioned symmetrically within the ring. This arrangement creates a nitrogen-rich environment that contributes to the compound's chemical reactivity and potential biological interactions . The triazine core typically exhibits aromatic characteristics, with delocalized electrons distributed throughout the ring system.

Functional Groups

The compound contains two primary functional groups attached to the triazine core:

-

Isopropylthio Group: This thioether functional group consists of a sulfur atom bonded to an isopropyl group (1-methylethyl). The presence of this group contributes significantly to the compound's unique chemical properties, potentially affecting its lipophilicity, metabolic stability, and interaction with biological systems .

-

Amine Group: The primary amine substituent (-NH2) enhances the compound's reactivity and provides a site for potential hydrogen bonding and nucleophilic reactions. This functional group is particularly important for the compound's potential applications in synthetic chemistry as it can serve as a reactive handle for further modifications .

The spatial arrangement of these functional groups around the triazine core determines the compound's three-dimensional structure, which in turn influences its physical properties and chemical reactivity patterns.

Chemical and Physical Properties

Understanding the physicochemical properties of 4-(Isopropylthio)-1,3,5-triazin-2-amine is essential for evaluating its potential applications and handling requirements in research settings.

Physical State and Stability

While specific data on physical appearance is limited in the available research, 4-(Isopropylthio)-1,3,5-triazin-2-amine likely exists as a solid at room temperature based on its molecular weight and structural characteristics. The stability of the compound would be influenced by the inherent stability of the triazine ring, which typically provides good thermal and chemical stability to its derivatives .

Solubility and Partition Coefficient

The presence of both polar (amine) and non-polar (isopropylthio) functional groups suggests that 4-(Isopropylthio)-1,3,5-triazin-2-amine may exhibit amphiphilic properties. The amine group would contribute to water solubility through hydrogen bonding, while the isopropylthio group would enhance solubility in organic solvents. This balance of hydrophilic and hydrophobic elements would be important in determining the compound's behavior in biological systems and its utility in various applications.

Comparison with Related Triazine Compounds

To better understand the potential significance of 4-(Isopropylthio)-1,3,5-triazin-2-amine, it is useful to compare it with structurally related triazine compounds that have established applications.

Structural Similarities and Differences

While 4-(Isopropylthio)-1,3,5-triazin-2-amine contains a thioether functional group, other triazine derivatives such as 4,6-dichloro-N-(1-methylethyl)-1,3,5-triazin-2-amine (CAS: 3703-10-4) contain chloro substituents that significantly alter their reactivity profiles . Similarly, 1,3,5-Triazin-2(1H)-one compounds with amino and isopropylamino substituents represent another structural variation with different physical and chemical properties .

The presence of the isopropylthio group in 4-(Isopropylthio)-1,3,5-triazin-2-amine likely confers distinct lipophilicity and metabolic characteristics compared to compounds with other functional groups at the same position. These structural differences translate to unique property profiles that may be advantageous for specific applications.

Future Research Directions

The limited published information on 4-(Isopropylthio)-1,3,5-triazin-2-amine highlights several potential areas for future investigation.

Structure-Activity Relationship Studies

Systematic modifications of the basic structure could yield valuable insights into the relationship between structural features and biological activity. Particularly, variations in the thioether substituent and functionalization of the amine group could produce derivatives with enhanced potency or selectivity for specific targets.

Biological Evaluation

Comprehensive screening of 4-(Isopropylthio)-1,3,5-triazin-2-amine against various biological targets would help identify potential therapeutic applications. This could include testing against bacterial and fungal pathogens, cancer cell lines, and enzyme assays relevant to metabolic disorders.

Synthetic Methodology Development

Exploring efficient synthetic routes to 4-(Isopropylthio)-1,3,5-triazin-2-amine and its derivatives would facilitate access to these compounds for research purposes. This could involve investigating catalytic methods, green chemistry approaches, and scalable procedures suitable for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume